molecular formula C13H19ClN2OS B1376636 2-amino-N-methyl-2-phenyl-N-(thiolan-3-yl)acetamide hydrochloride CAS No. 1423027-30-8

2-amino-N-methyl-2-phenyl-N-(thiolan-3-yl)acetamide hydrochloride

Cat. No.: B1376636
CAS No.: 1423027-30-8
M. Wt: 286.82 g/mol
InChI Key: KZKREMUYAQSIQO-UHFFFAOYSA-N
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Description

2-amino-N-methyl-2-phenyl-N-(thiolan-3-yl)acetamide hydrochloride is a chemical compound with the molecular formula C13H19ClN2OS and a molecular weight of 286.82 g/mol . This compound is known for its unique structure, which includes an amino group, a phenyl group, and a thiolan ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-methyl-2-phenyl-N-(thiolan-3-yl)acetamide hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-N-methyl-2-phenylacetamide with thiolane in the presence of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-methyl-2-phenyl-N-(thiolan-3-yl)acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted amides .

Scientific Research Applications

2-amino-N-methyl-2-phenyl-N-(thiolan-3-yl)acetamide hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-amino-N-methyl-2-phenyl-N-(thiolan-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-amino-N-methyl-2-phenyl-N-(thiolan-3-yl)acetamide hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the thiolan ring, which imparts unique chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-amino-N-methyl-2-phenyl-N-(thiolan-3-yl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS.ClH/c1-15(11-7-8-17-9-11)13(16)12(14)10-5-3-2-4-6-10;/h2-6,11-12H,7-9,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKREMUYAQSIQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCSC1)C(=O)C(C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-N-methyl-2-phenyl-N-(thiolan-3-yl)acetamide hydrochloride
Reactant of Route 2
2-amino-N-methyl-2-phenyl-N-(thiolan-3-yl)acetamide hydrochloride
Reactant of Route 3
2-amino-N-methyl-2-phenyl-N-(thiolan-3-yl)acetamide hydrochloride
Reactant of Route 4
2-amino-N-methyl-2-phenyl-N-(thiolan-3-yl)acetamide hydrochloride
Reactant of Route 5
2-amino-N-methyl-2-phenyl-N-(thiolan-3-yl)acetamide hydrochloride
Reactant of Route 6
2-amino-N-methyl-2-phenyl-N-(thiolan-3-yl)acetamide hydrochloride

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